(Z)-2-((1H-indol-3-yl)methylene)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-11-9-26(10-12-30-2)15-19-21(27)8-7-18-23(28)22(31-24(18)19)13-16-14-25-20-6-4-3-5-17(16)20/h3-8,13-14,25,27H,9-12,15H2,1-2H3/b22-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLSPJBIIUKHDH-XKZIYDEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CNC4=CC=CC=C43)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CNC4=CC=CC=C43)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((1H-indol-3-yl)methylene)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the indole moiety and the benzofuran structure. The synthetic pathway typically utilizes various reagents and conditions to achieve the desired molecular architecture. For instance, the introduction of the bis(2-methoxyethyl)amino group is crucial for enhancing the compound's solubility and biological activity.
Anticancer Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may possess similar effects.
Case Study: Antitumor Activity
A study conducted on related benzofuran derivatives demonstrated their ability to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the p53 pathway. The compound's structure suggests it could interact with these pathways, potentially leading to similar outcomes in targeted cancer therapies.
Antidiabetic Properties
The compound's potential as an antidiabetic agent has also been explored. In vitro assays have shown that certain benzofuran derivatives can inhibit enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism.
| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |
|---|---|---|
| Compound A | 55.2 | 78.2 |
| Compound B | 48.8 | 52.5 |
| (Z)-2... | TBD | TBD |
The proposed mechanism involves the inhibition of glucose absorption in the intestines and modulation of insulin sensitivity. These effects are vital for managing blood sugar levels in diabetic patients.
Neuroprotective Effects
Emerging studies suggest that indole-based compounds may also exhibit neuroprotective effects. The ability to cross the blood-brain barrier enhances their potential for treating neurodegenerative diseases.
In Vitro Studies
Several studies have focused on the biological activity of related compounds:
- Anticancer Activity : Research shows that similar benzofuran derivatives can significantly reduce tumor growth in xenograft models.
- Antidiabetic Potential : In vitro assays indicate that these compounds can effectively lower blood glucose levels by inhibiting carbohydrate-digesting enzymes.
In Vivo Studies
In vivo studies on animal models have demonstrated promising results regarding the efficacy of these compounds in reducing tumor size and improving metabolic profiles in diabetic subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
